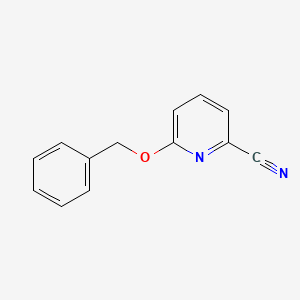

6-(苄氧基)吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Benzyloxy)picolinonitrile is a compound that is structurally related to various benzonitriles and picolinonitriles. While the provided papers do not directly discuss 6-(Benzyloxy)picolinonitrile, they do provide insights into similar compounds that can help infer the properties and reactivity of 6-(Benzyloxy)picolinonitrile.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different aromatic nitriles with various amines or other nucleophiles. For example, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile involves the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Similarly, the Chichibabin cyclization is used to synthesize 7-azaindoles from picolines and benzonitriles . These methods could potentially be adapted for the synthesis of 6-(Benzyloxy)picolinonitrile by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be quite complex, with various substituents affecting the overall conformation and electronic distribution. For instance, the title compound in paper features an intramolecular hydrogen bond that generates an S(7) ring motif, and the morpholine and benzene rings form a dihedral angle of 58.04°. This suggests that 6-(Benzyloxy)picolinonitrile may also exhibit intramolecular interactions that influence its molecular conformation.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo a variety of chemical reactions. The intramolecular charge transfer (ICT) and dual fluorescence observed in NTC6, a planarized aminobenzonitrile, indicate that similar compounds can have interesting photochemical properties . Additionally, the bioconversion of benzene rings to picolinic acids using Escherichia coli expressing genes involved in biphenyl catabolism suggests that 6-(Benzyloxy)picolinonitrile could potentially be transformed into other valuable compounds through biocatalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can vary widely depending on their structure. For example, the luminescent properties of a series of benzonitriles with bent-core structures were investigated, revealing that they exhibit liquid crystalline behavior and emit blue light . The electrochemical study of one such compound showed a band gap of 1.89 eV . These findings imply that 6-(Benzyloxy)picolinonitrile may also possess unique optical and electronic properties that could be of interest in materials science.

科学研究应用

3-羟基-4-取代吡啶甲腈的合成

“6-(苄氧基)吡啶甲腈”可用于合成3-羟基-4-取代吡啶甲腈 . 该过程涉及一个独特的合成方法,该方法通过金(I)催化的4-炔丙基氨基异恶唑环化,然后在温和的反应条件下,以逐步和一步法进行异恶唑并吡啶的N-O键断裂 .

生物活性分子的生产

该化合物在生产生物活性分子中具有价值。 例如,经常出现在生物活性分子中的2,3,4-三取代吡啶可以使用3-羟基-4-取代吡啶甲腈合成 .

各种官能团的合成

3-羟基-4-取代吡啶甲腈中的氰基提供了在一步内构建各种官能团的机会,包括氨基、甲基、酰胺基、亚胺酸酯基、酰胺肟基、酮基、羧基和酯基 . 这使得“6-(苄氧基)吡啶甲腈”成为合成这些官能团的宝贵中间体。

酰基和烷基的引入

3-羟基-4-取代吡啶甲腈中的3-羟基提供了在一步骤中引入各种酰基和烷基的机会 . 这进一步扩展了“6-(苄氧基)吡啶甲腈”在有机合成中的应用。

属性

IUPAC Name |

6-phenylmethoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIJCBURYXWOFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453457 |

Source

|

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190582-95-7 |

Source

|

| Record name | 6-(Benzyloxy)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)